5-Fluoro-6-nitrobenzo[d]oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-6-nitro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O3/c8-4-1-5-7(13-3-9-5)2-6(4)10(11)12/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNFCYSLWDDQRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)[N+](=O)[O-])OC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Fluoro 6 Nitrobenzo D Oxazole and Its Structural Analogues
Direct Annulation and Cyclization Approaches to Benzoxazole (B165842) Formation
The construction of the benzoxazole ring is often achieved through intramolecular reactions that form the critical C-O bond, leading to the fused heterocyclic system. These methods are valued for their efficiency and control over the final structure.
N-Deprotonation–O-SNAr Cyclization Strategies Utilizing Fluoro- and Nitro-Substituted Anilide Precursors
A prominent strategy for synthesizing substituted benzoxazoles, including nitro- and fluoro-substituted variants, is the N-deprotonation followed by intramolecular nucleophilic aromatic substitution (O-SNAr) of anilide precursors. mdpi.comdntb.gov.ua This method begins with the acylation of a substituted 2-fluoroaniline (B146934), such as 2-fluoro-5-nitroaniline (B1294389), to form an acetanilide (B955) or benzanilide (B160483) derivative. mdpi.comresearchgate.net Subsequent treatment with a base, typically potassium carbonate (K₂CO₃) in an anhydrous solvent like dimethylformamide (DMF), induces deprotonation at the amide nitrogen. The resulting anion then undergoes an intramolecular cyclization, displacing the ortho-fluorine atom to yield the benzoxazole ring. mdpi.com This two-step synthesis is highly effective for precursors activated by electron-withdrawing groups at the C5 position. mdpi.comdntb.gov.ua Yields for this process are generally moderate to high, often ranging from 50% to 86%. mdpi.com
A specific example is the reaction of 2-fluoro-5-nitroaniline with various benzoyl chlorides, which, in the presence of potassium carbonate at 130°C under solvent-free conditions, undergoes nucleophilic acyl substitution and subsequent intramolecular cyclization to furnish the corresponding 5-nitrobenzo[d]oxazole derivatives in high yields. researchgate.net
The mechanism of this cyclization process is well-understood and proceeds through a classic addition-elimination pathway. mdpi.com The process initiates with the deprotonation of the amide nitrogen, which is rendered acidic by the adjacent acyl group and the electron-withdrawing substituents on the aromatic ring. mdpi.comacs.org This generates a delocalized amide anion. mdpi.com
The key step involves the nucleophilic attack of the oxygen atom of the delocalized anion onto the aromatic carbon atom that bears the fluorine substituent. mdpi.com This attack forms a high-energy intermediate known as a Meisenheimer complex. mdpi.comharvard.edu The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups on the ring. The final step is the elimination of the fluoride (B91410) ion from the Meisenheimer complex, which re-establishes aromaticity and results in the formation of the stable benzoxazole ring. mdpi.com While the two-step Meisenheimer mechanism is widely accepted, recent studies have also proposed concerted SNAr (cSNAr) pathways for some nucleophilic aromatic substitutions, suggesting a more complex mechanistic landscape. nih.govstrath.ac.uk
The presence and nature of electron-withdrawing groups on the anilide precursor have a profound impact on the kinetics and efficiency of the O-SNAr cyclization. The nitro group (–NO₂) is a particularly potent activating group due to its strong electron-withdrawing nature via both inductive and resonance effects. mdpi.comsci-hub.seresearchgate.net This activation significantly lowers the energy barrier for the formation of the Meisenheimer intermediate, thereby accelerating the reaction rate. mdpi.com
Research has demonstrated a clear correlation between the activating strength of the substituent at the C5 position and the reaction conditions required for complete cyclization. mdpi.comdntb.gov.ua The nitro group is the most powerful activator among those studied, allowing the cyclization of N-(2-fluoro-5-nitrophenyl)benzamides to proceed at a relatively low temperature of 90°C with a reaction time of just one hour. mdpi.comdntb.gov.ua In contrast, precursors with less potent activating groups require more forcing conditions to achieve complete conversion. mdpi.com
| C5 Activating Group | Reaction Temperature (°C) | Reaction Time (h) |
|---|---|---|
| Nitro (–NO₂) | 90 | 1 |
| Cyano (–CN) | 115 | 1 |
| Methoxycarbonyl (–CO₂Me) | 120 | 2 |
| Trifluoromethyl (–CF₃) | 130 | 3 |
Condensation Reactions Involving o-Aminophenol Derivatives and Aldehydes or Carboxylic Acids
One of the most traditional and widely employed methods for constructing the benzoxazole scaffold is the condensation of an o-aminophenol derivative with a carboxylic acid or an aldehyde. mdpi.comijpbs.comthieme-connect.com This approach is versatile and can accommodate a wide range of substrates to produce 2-substituted benzoxazoles. ajchem-a.commdpi.com The reaction typically involves heating the two components, often in the presence of a catalyst or a dehydrating agent like polyphosphoric acid (PPA). ijpbs.com
Numerous catalysts have been developed to facilitate this transformation under milder conditions, including Ga(OTf)₃, Ni-SiO₂, and CuO nanoparticles. ajgreenchem.com For instance, a simple and rapid solvent-free method utilizes a heterogeneous nanomagnetic catalyst, Fe₃O₄@SiO₂-SO₃H, to catalyze the condensation of various aromatic aldehydes with 2-aminophenol (B121084) at 50°C, yielding 2-arylbenzoxazoles with high efficiency. ajchem-a.com
| Aldehyde | Product | Time (min) | Yield (%) |
|---|---|---|---|
| Benzaldehyde | 2-Phenylbenzo[d]oxazole | 10 | 96 |
| 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)benzo[d]oxazole | 15 | 95 |
| 4-Nitrobenzaldehyde | 2-(4-Nitrophenyl)benzo[d]oxazole | 10 | 98 |
| 4-Methoxybenzaldehyde | 2-(4-Methoxyphenyl)benzo[d]oxazole | 20 | 92 |
Multi-component Reactions for Diversified Benzoxazole Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules like benzoxazoles in a single step from three or more starting materials. rsc.org These reactions are highly atom-economical and offer a straightforward path to generating diverse libraries of compounds. thieme-connect.comresearchgate.net
One such approach involves an iron(III)-catalyzed one-pot coupling of catechols, ammonium (B1175870) acetate (B1210297) (as the nitrogen source), and various aldehydes or benzyl (B1604629) alcohols. nih.govacs.org This method provides good to excellent yields of 2-substituted benzoxazoles and is noted for its use of an abundant catalyst and its potential for large-scale synthesis. nih.gov The versatility of this protocol allows for the incorporation of a wide array of functional groups, including those from heterocyclic aldehydes, leading to highly diversified benzoxazole products. nih.gov
Transition Metal-Catalyzed Routes for Benzoxazole Ring Construction
Transition metal catalysis offers mild and reliable protocols for the synthesis of benzoxazoles. medcraveonline.com Copper-catalyzed routes are particularly prominent due to the low cost, low toxicity, and commercial availability of copper catalysts. medcraveonline.combeilstein-journals.org A general method involves the copper-catalyzed intramolecular C-O cross-coupling of ortho-halobenzanilides. medcraveonline.comresearchgate.net This reaction is effectively promoted by a catalyst system of copper(I) iodide (CuI) with a ligand such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA). medcraveonline.comresearchgate.net The methodology is robust and applicable to ortho-bromo, ortho-iodo, and even ortho-chloroanilides, making it suitable for parallel synthesis approaches to create libraries of substituted benzoxazoles. researchgate.net
Besides copper, other transition metals like palladium, ruthenium, iron, and nickel have also been employed in the synthesis and functionalization of benzoxazoles. ijpbs.comresearchgate.net For example, palladium catalysts can be used for the direct benzylation of the benzoxazole core, while ruthenium catalysts can effect the synthesis via an acceptorless dehydrogenative coupling (ADC) reaction between an alcohol and an o-aminophenol. ijpbs.commdpi.com
Synthesis of Key Precursors and Advanced Intermediates for 5-Fluoro-6-nitrobenzo[d]oxazoleCurrent time information in Bangalore, IN.rsc.orgnih.govontosight.ai
The efficient synthesis of 5-fluoro-6-nitrobenzo[d]oxazole is highly dependent on the preparation of key precursors that already incorporate the fluoro and nitro functional groups. These intermediates are then subjected to cyclization reactions to form the final benzoxazole ring system.
A prevalent and effective method for the synthesis of this compound utilizes functionalized 2-fluoro-5-nitroaniline derivatives as crucial precursors. ontosight.ai These anilines possess the necessary fluorine and nitro groups in the correct arrangement for the subsequent formation of the benzoxazole ring.
One common route to these precursors is through the nitration of 2-fluoroaniline or the fluorination of 5-nitroaniline. ontosight.ai Another approach involves the partial reduction of 2,4-dinitrofluorobenzene. In a documented procedure, 2,4-dinitrofluorobenzene was subjected to hydrogenation in a Parr reactor using powdered iron and 5% rhodium on alumina (B75360) as catalysts in a mixture of ethanol, acetic acid, and water. prepchem.com This method yielded crude 2-fluoro-5-nitroaniline with a purity of over 90%. prepchem.com
The synthesis of related precursors, such as 4-fluoro-2-nitrophenol, has also been well-documented. One method involves the dropwise addition of a solution of 4-fluorophenol (B42351) in acetic acid to concentrated nitric acid at 0°C. prepchem.com After stirring and pouring onto ice, the resulting solid can be recrystallized from methanol-water to afford 4-fluoro-2-nitrophenol. prepchem.com An alternative two-step process for preparing 2-fluoro-4-nitrophenol (B1220534) involves the nitrosation of 2-fluorophenol (B130384) with sodium nitrite (B80452) in dilute hydrochloric acid, followed by oxidation of the resulting 2-fluoro-4-nitrosophenol with dilute nitric acid, which can achieve a yield of about 90%. google.compatsnap.com
These precursors serve as versatile building blocks for the synthesis of various substituted benzoxazoles. For instance, N-(2-fluoro-5-nitrophenyl)hexanamide was synthesized from 2-fluoro-5-nitroaniline with a 64% yield. mdpi.com
An alternative synthetic strategy involves the nitration of a pre-formed fluoro-substituted benzoxazole ring. nih.govorganic-chemistry.org This method typically begins with a 5-fluorobenzoxazole (B1357631) derivative, which is then treated with a nitrating agent.
The nitration of 5-fluorobenzoxazole is commonly carried out using a mixture of nitric acid and sulfuric acid under controlled temperatures to ensure the selective introduction of the nitro group at the C-6 position. google.comgoogleapis.com The directing effects of the fused oxazole (B20620) ring and the fluorine atom at C-5 guide the regiochemical outcome of this electrophilic aromatic substitution. This approach has been used in the preparation of various nitrobenzoxazole derivatives. For example, the nitration of 2-chloro-4-fluorophenol (B157789) with nitric acid at 0°C yields 2-chloro-4-fluoro-6-nitrophenol, an intermediate for benzoxazole synthesis. google.com
This late-stage nitration allows for the early introduction of substituents at the C-2 position of the benzoxazole core. However, it may also lead to the formation of regioisomers, necessitating careful purification. google.com
Introducing a fluorine atom onto a pre-existing nitro-substituted benzoxazole scaffold is a less common but viable synthetic route. This can be achieved through various fluorination methods, though it often presents more challenges than starting with a fluorinated precursor.
One potential method is the Balz-Schiemann reaction, which involves the diazotization of an amino-substituted nitrobenzoxazole followed by decomposition of the resulting diazonium tetrafluoroborate (B81430) salt. Modern nucleophilic fluorination techniques, such as the use of fluoride salts like potassium fluoride or cesium fluoride, can also be employed. These reactions typically require a nitrobenzoxazole with a suitable leaving group, such as a halogen, at the desired position for fluorination.
Post-Cyclization Functionalization and Derivatization Strategies of this compound
Once synthesized, this compound serves as a versatile platform for further chemical modifications. The reactivity of the nitro group and the C-2 position of the oxazole ring allows for the synthesis of a diverse range of derivatives.
The nitro group at the C-6 position is a key functional handle that can be readily converted to other functionalities, with reduction to an amino group being a particularly common and useful transformation. googleapis.comgoogle.com
This reduction can be accomplished using various methods. googleapis.com A widely used approach is catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. google.comgoogle.com For instance, 4-amino-7-chloro-2-ethyl-5-fluorobenzoxazole (B8346197) was obtained as the sole product after hydrogenation of the corresponding nitro compound with 10% Pd/C. google.com Another method involves the use of reducing agents like iron in an acidic medium, such as acetic acid. google.com The reduction of the nitro group in 4-nitroindazoles has been achieved using anhydrous stannous chloride in different alcohols. researchgate.net The resulting 6-amino-5-fluorobenzoxazole is a valuable intermediate for further derivatization, such as acylation or alkylation, to introduce a wide array of substituents at the C-6 position.
The C-2 position of the benzoxazole ring is another key site for modification, allowing for the creation of a wide variety of derivatives. mdpi.com The strategy for functionalization at this position often depends on the initial benzoxazole synthesis method.
If the benzoxazole is formed by condensing a 2-aminophenol with a carboxylic acid or its derivative, the C-2 substituent is determined by the choice of the carboxylic acid component. mdpi.com This approach allows for the generation of a library of C-2 substituted benzoxazoles by using a variety of carboxylic acids. organic-chemistry.orgrsc.org
Alternatively, if the C-2 position is unsubstituted, it can be functionalized after the ring is formed. Direct C-H amination of benzoxazoles using transition metal catalysts, such as copper, has been reported. beilstein-journals.orgbeilstein-journals.org For example, copper-catalyzed C-H amination of benzoxazoles with secondary amines can be achieved under an oxygen atmosphere. beilstein-journals.org Furthermore, if a suitable leaving group is present at the C-2 position, it can be displaced by nucleophiles to introduce new functional groups. google.com For instance, a methylthio group at the C-2 position can be displaced by a diamine or an amino alcohol derivative. google.com These versatile methods for C-2 modification enable the synthesis of a broad spectrum of this compound analogues with diverse properties and potential applications. najah.edunih.gov
Nucleophilic Aromatic Substitutions on the Benzene (B151609) Moiety
The benzene ring of this compound and its analogues is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily dictated by the electronic properties of the substituents on the aromatic ring. The presence of a strongly electron-withdrawing group, such as a nitro (–NO₂) group, is crucial as it significantly reduces the electron density of the ring, making it electrophilic and thus vulnerable to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com
In this system, the fluorine atom serves as an effective leaving group. While fluorine is typically considered a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond, its role in SNAr is different. The rate-determining step in SNAr is usually the initial attack of the nucleophile to form a stabilized carbanionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comdiva-portal.org The high electronegativity of fluorine helps to activate the ring for this initial attack, and the C-F bond cleavage occurs in a subsequent, faster step. Consequently, aryl fluorides are often more reactive in SNAr reactions than their chloro, bromo, or iodo counterparts. masterorganicchemistry.com
The substitution pattern is critical; the electron-withdrawing group must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. libretexts.org In the case of this compound, the nitro group is ortho to the fluorine atom, providing the necessary activation for the substitution to proceed.
A variety of nucleophiles can be employed to displace the fluorine atom. Research in related nitro-activated systems has demonstrated successful substitutions using amines, phenols, and other nucleophiles. For instance, the reaction of 5-chloro-4-fluoro-2-nitroaniline (B11740) with various phenols proceeds via nucleophilic aromatic substitution, where the phenoxide acts as the nucleophile to displace the fluorine atom ortho to the nitro group. nih.gov
Intramolecular SNAr reactions are also a powerful strategy for constructing fused heterocyclic systems. A notable example is the synthesis of benzo[d]oxazoles from N-(2-fluoro-5-nitrophenyl)benzamide precursors. mdpi.com In this process, deprotonation of the amide nitrogen creates an anionic oxygen nucleophile which then attacks the fluorine-bearing carbon in an intramolecular fashion. The reaction proceeds through a Meisenheimer complex to yield the cyclized benzoxazole product. mdpi.com The efficiency of this cyclization is directly related to the potency of the electron-withdrawing group on the ring, with the nitro group being the most effective activator, allowing the reaction to occur at a lower temperature (90 °C) compared to other groups like cyano or trifluoromethyl. mdpi.com
An interesting variation involves the nitro group itself acting as the leaving group. In certain 2-(2-nitrophenyl)-1H-benzimidazoles, an intramolecular SNAr reaction can occur where a pendant alkoxide displaces the nitro group (as nitrite) to form a new heterocyclic ring. nih.gov This demonstrates the versatility of SNAr reactions on nitro-activated aromatic systems.
Reaction Mechanisms and Chemical Reactivity Profile of 5 Fluoro 6 Nitrobenzo D Oxazole Derivatives
Intramolecular Nucleophilic Aromatic Substitution (SNAr) Cyclization Mechanisms
A primary route to the synthesis of nitrobenzo[d]oxazole derivatives involves an intramolecular nucleophilic aromatic substitution (SNAr) reaction. This process typically starts with an anilide precursor, such as an N-(2-fluoro-5-nitrophenyl)amide. mdpi.comresearchgate.net The reaction proceeds via an N-deprotonation followed by an O-SNAr cyclization sequence. researchgate.net
The general mechanism involves an initial deprotonation of the amide nitrogen using a base, which generates a delocalized amide anion. researchgate.net The oxygen atom of this anion then acts as the nucleophile, attacking the aromatic carbon atom that bears the fluorine atom. This attack is facilitated by the presence of a strongly electron-withdrawing group, like a nitro group, positioned ortho or para to the fluorine. researchgate.net This intramolecular attack leads to the formation of a cyclic intermediate known as a Meisenheimer complex. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the system, yielding the final benzo[d]oxazole product. researchgate.net
The efficiency of this cyclization is highly dependent on the activating group on the aromatic ring. For instance, precursors with a nitro group at the C5 position cyclize under relatively mild conditions (e.g., 90 °C), while those with less potent activating groups like cyano or trifluoromethyl require higher temperatures. researchgate.net
Table 1: Synthesis of 2,5-disubstituted Benzo[d]oxazoles via Intramolecular SNAr Cyclization This table summarizes the cyclization of various anilide derivatives into their corresponding benzo[d]oxazole products.
| Precursor Anilide | Base/Solvent | Temperature/Time | Product | Yield | Reference |
| N-(2-Fluoro-5-nitrophenyl)acetamide | K₂CO₃ / DMF | 115 °C / 4-6 h | 2-Methyl-5-nitrobenzo[d]oxazole | High | mdpi.comresearchgate.net |
| N-(2-Fluoro-5-nitrophenyl)benzamide | K₂CO₃ / DMF | 90 °C / 1 h | 2-Phenyl-5-nitrobenzo[d]oxazole | High | mdpi.comresearchgate.net |
| N-(2-Fluoro-5-nitrophenyl)-4-methoxybenzamide | K₂CO₃ / DMF | 90 °C / 1 h | 2-(4-Methoxyphenyl)-5-nitrobenzo[d]oxazole | High | mdpi.comresearchgate.net |
The intramolecular SNAr cyclization is a multi-step process. The proposed mechanism includes:
Deprotonation of the acidic amide nitrogen to form an amide anion. researchgate.net
Nucleophilic attack by the amide oxygen onto the fluorine-bearing carbon, forming a high-energy Meisenheimer complex as a transition state or intermediate. researchgate.net
Expulsion of the fluoride leaving group to rearomatize the ring and form the stable benzo[d]oxazole. researchgate.net
In SNAr reactions, the rate-determining step is typically the formation of the stabilized carbanionic intermediate (the Meisenheimer complex), as this step involves the disruption of the aromatic system. The stability of this complex is crucial; electron-withdrawing groups like the nitro group are essential as they delocalize the negative charge, lowering the activation energy of this step. The subsequent loss of the leaving group (fluoride) is a faster process.
The intramolecular nature of this cyclization inherently ensures high regioselectivity. The reaction selectively forms the oxazole (B20620) ring by linking the amide oxygen to the C2 position of the original phenyl ring (the carbon bearing the fluorine). This is because the precursor design places the nucleophile (amide oxygen) in perfect proximity for a 5-exo-trig cyclization, which is kinetically favored. The regiochemistry of the final product is therefore precisely controlled by the substitution pattern of the starting anilide. mdpi.comresearchgate.net
While the core reaction does not typically involve the creation of new stereocenters on the heterocyclic ring itself, stereoselectivity can become a factor if the acyl group attached to the amide nitrogen contains chiral centers. However, for simple acyl groups, this is not a consideration.
Reactivity of the Nitro Group: Reduction, Oxidation, and Condensation Reactions
The nitro group on the benzo[d]oxazole ring is a key site of reactivity, primarily serving as a precursor to an amino group through reduction.
Reduction: The reduction of aromatic nitro compounds is a well-established and versatile transformation. The nitro group in nitrobenzo[d]oxazole derivatives can be reduced to an amine using various catalytic systems. mit.edu This transformation is significant because it converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties of the molecule. The resulting aminobenzo[d]oxazoles are valuable building blocks for further functionalization. For example, nitroarenes can serve as aniline (B41778) precursors in palladium-catalyzed aminocarbonylation reactions to form amides. acs.org Organophosphorus-catalyzed reductive processes also enable the conversion of nitro compounds into various nitrogen-containing heterocycles. mit.edu
Oxidation: The oxidation of an aromatic nitro group is generally not a common reaction pathway. The nitrogen atom in the nitro group is already in a high oxidation state (+3), making further oxidation energetically unfavorable under standard conditions. Reactions involving the nitro group almost exclusively proceed via reduction or displacement.
Condensation Reactions: While direct condensation with the nitro group is not typical, the amino group formed from its reduction readily participates in condensation reactions. For example, it can react with aldehydes or ketones to form Schiff bases or undergo acylation to form amides.
Reactivity of the Fluorine Atom: Selective Defluorination and Substitution Reactions
In a molecule like 5-fluoro-6-nitrobenzo[d]oxazole, the fluorine atom, activated by the adjacent nitro group, is a prime site for nucleophilic aromatic substitution.
Selective Substitution: The fluorine atom serves as an excellent leaving group in SNAr reactions. Its reactivity can be compared to that of the nitro group, which can also be displaced by strong nucleophiles. Studies on analogous systems like 3-fluoro-5-nitrobenzotrifluoride show that the selectivity of displacement (fluorine vs. nitro group) is dependent on the nature of the nucleophile and the reaction temperature. sci-hub.se Typically, "hard" nucleophiles (like alkoxides) may favor displacement of one group, while "soft" nucleophiles (like thiolates) may favor the other. The relative mobility of the nitro group compared to fluorine tends to increase with higher reaction temperatures and with a decrease in the nucleophile's basicity. sci-hub.se The strong positive charge on the carbon attached to the fluorine, induced by the adjacent nitro group, makes it highly susceptible to nucleophilic attack. mdpi.com
Selective Defluorination: Beyond substitution, selective C-F bond cleavage, or hydrodefluorination, is another possible reaction pathway. Photocatalytic methods, for example, can be used for the selective reduction of C-F bonds on aromatic rings, providing access to partially fluorinated compounds that might be difficult to synthesize otherwise. researchgate.net This allows for the precise removal of the fluorine atom while preserving other functional groups.
Table 2: Principles of Nucleophilic Displacement Selectivity (kNO2/kF) in a Model System Data from a study on 3-R-5-nitrobenzotrifluorides illustrates how nucleophile properties and temperature affect whether the nitro group or the fluorine atom is more readily displaced. An increasing ratio indicates a higher preference for nitro group displacement.
| Nucleophile (Ar-O⁻ or Ar-S⁻) | Nucleophile Type | Temperature (°C) | kNO2/kF Ratio | Entropy Control | Reference |
| 4-Methylphenoxide | Hard (Oxygen) | 75 | 1.84 | Yes | sci-hub.se |
| 4-Chlorophenoxide | Hard (Oxygen) | 75 | 2.39 | Yes | sci-hub.se |
| 4-Methylthiophenol | Soft (Sulfur) | 75 | 6.71 | Yes | sci-hub.se |
| 4-Chlorothiophenol | Soft (Sulfur) | 75 | 10.1 | Yes | sci-hub.se |
Other Characteristic Reaction Pathways (e.g., electrophilic attack, radical pathways if relevant)
Electrophilic Attack: The benzo[d]oxazole ring system is generally considered electron-rich. However, in this compound, the presence of the potent electron-withdrawing nitro group strongly deactivates the aromatic ring towards electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). Any electrophilic attack would be difficult and would likely be directed to the positions least deactivated by the nitro group.
Radical Pathways: Nitro-containing compounds are known to participate in a variety of transformations via radical-initiated pathways. researchgate.net The nitro group can be involved in radical addition and cyclization cascades. researchgate.net Although less common than ionic pathways for this specific scaffold, the potential exists for the nitro group to be transformed into other functionalities like oximes or nitrones under specific radical conditions. These reactions expand the synthetic utility of nitroaromatics beyond their typical role in nucleophilic substitution and reduction. researchgate.net
Advanced Spectroscopic and Spectrochemical Characterization of 5 Fluoro 6 Nitrobenzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 5-Fluoro-6-nitrobenzo[d]oxazole, a combination of 1D (¹H, ¹³C, ¹⁹F) and 2D NMR experiments would provide a complete structural assignment.
Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. The structure of this compound contains three aromatic protons.
H-2 : The proton on the oxazole (B20620) ring is expected to be the most deshielded due to the adjacent oxygen and nitrogen atoms, appearing as a singlet in the downfield region of the spectrum.
H-4 and H-7 : The two protons on the benzene (B151609) ring (H-4 and H-7) form an AX spin system. H-7, being adjacent to the electron-withdrawing nitro group, would resonate at a lower field than H-4. Both signals would appear as doublets due to coupling with the adjacent fluorine atom (³JHF) and potentially a smaller four-bond coupling to each other (⁴JHH). For instance, in related nitro-substituted benzoxazoles, aromatic protons adjacent to a nitro group can appear around 8.3-8.5 ppm. mdpi.com
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.5 - 9.0 | s | - |
| H-7 | ~8.3 - 8.6 | d | ³JHF ≈ 7-10 |
| H-4 | ~7.8 - 8.1 | d | ⁴JHF ≈ 4-6 |
Carbon (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. The spectrum for this compound would show seven distinct signals for the seven carbon atoms in the heterocyclic system. The chemical shifts are significantly influenced by the electronegative F, O, and N atoms and the nitro group. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), while other nearby carbons will show smaller couplings (²JCF, ³JCF).
For example, in similar fluorinated benzoxazoles, the carbon atom bearing the fluorine substituent (C-5) would exhibit a large coupling constant, typically in the range of 240-260 Hz. nih.gov The carbons adjacent to it (C-4, C-6, and C-7a) would show smaller two-bond couplings. The presence of the nitro group at C-6 will significantly deshield this carbon.
Expected ¹³C NMR Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| C-2 | ~150 - 155 | d | ³JCF |
| C-3a | ~145 - 150 | d | ²JCF |
| C-4 | ~110 - 115 | d | ²JCF |
| C-5 | ~155 - 160 | d | ¹JCF ≈ 240-260 |
| C-6 | ~140 - 145 | d | ²JCF |
| C-7 | ~115 - 120 | d | ³JCF |
| C-7a | ~140 - 145 | d | ²JCF |
Fluorine (¹⁹F) NMR is highly sensitive and provides specific information about the chemical environment of fluorine atoms. biophysics.org Since this compound contains a single fluorine atom, the ¹⁹F NMR spectrum would display one signal. icpms.czwikipedia.org The chemical shift of this signal is indicative of its electronic environment on the aromatic ring. The signal would be split into a multiplet due to couplings with the neighboring aromatic protons, primarily H-4 (⁴JFH) and potentially H-7. The large chemical shift range in ¹⁹F NMR ensures that this signal is well-resolved and free from overlap. magritek.com
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations. libretexts.orgmnstate.edu
COSY (Correlation Spectroscopy) : This homonuclear experiment would establish the coupling relationships between protons. For this compound, it would primarily show a cross-peak between the H-4 and H-7 protons, confirming their connectivity within the benzene ring, although this four-bond coupling might be weak. libretexts.org
HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence) : These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. nanalysis.com It would provide direct ¹JCH correlations, linking the signals for H-2, H-4, and H-7 to their respective carbon atoms (C-2, C-4, and C-7), greatly simplifying the assignment of the carbon spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy provide a "fingerprint" of a molecule by probing its vibrational modes. ksu.edu.sa These methods are particularly useful for identifying the presence of specific functional groups.
The IR and Raman spectra of this compound would be dominated by bands corresponding to the vibrations of the benzoxazole (B165842) core and the substituent groups.
Nitro (NO₂) Group : The nitro group gives rise to two very strong and characteristic stretching vibrations in the IR spectrum.
Asymmetric stretching (νas) : Expected in the range of 1500-1560 cm⁻¹. For related nitrobenzoxazoles, this band appears around 1521 cm⁻¹. mdpi.com
Symmetric stretching (νs) : Expected in the range of 1335-1390 cm⁻¹. For related nitrobenzoxazoles, this band is observed around 1349 cm⁻¹. mdpi.com
Fluoro (C-F) Group : The aromatic C-F bond stretching vibration typically appears as a strong band in the IR spectrum in the region of 1250-1120 cm⁻¹. nih.gov
Benzoxazole Ring : The spectrum would also feature characteristic bands for the C=N stretching of the oxazole ring (around 1615-1630 cm⁻¹), C-O-C stretching, and various C-H and C=C aromatic ring vibrations. mdpi.com
Raman spectroscopy, being complementary to IR, would also show these characteristic vibrations, although the relative intensities of the bands may differ. libretexts.orgbeilstein-journals.org For instance, the symmetric vibrations of the nitro group and the ring breathing modes are often strong in the Raman spectrum.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |
| C=N (Oxazole) | Stretching | 1630 - 1615 | Medium |
| C=C (Aromatic) | Ring Stretching | 1600 - 1450 | Medium-Strong |
| NO₂ | Asymmetric Stretching | 1560 - 1500 | Strong |
| NO₂ | Symmetric Stretching | 1390 - 1335 | Strong |
| C-F | Stretching | 1250 - 1120 | Strong |
| C-O-C | Asymmetric Stretching | 1270 - 1200 | Strong |
Analysis of Oxazole and Benzene Ring Vibrations
The infrared (IR) and Raman spectra of this compound are expected to be complex, showing characteristic vibrations from the fused benzene and oxazole rings, as well as from the fluoro and nitro substituents. The key vibrational modes are anticipated in specific regions of the spectrum.
The nitro group (NO₂) typically exhibits two strong, distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. udel.eduorgchemboulder.comspectroscopyonline.com For nitroaromatic compounds, these are expected around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively. orgchemboulder.comspectroscopyonline.com The carbon-fluorine (C-F) bond will produce a strong absorption in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹.
The benzoxazole core contributes several characteristic bands. The C=N stretching of the oxazole ring is anticipated in the 1672–1566 cm⁻¹ region. esisresearch.org The asymmetric C-O-C stretch of the oxazole ring is expected to produce a strong band around 1270-1240 cm⁻¹, while the symmetric stretch appears at a lower wavenumber, near 1075 cm⁻¹. esisresearch.orgesisresearch.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations typically appear in the 1615-1410 cm⁻¹ range. esisresearch.orgvscht.cz
Table 1: Predicted Infrared (IR) Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric Stretch | Aromatic Nitro (R-NO₂) | 1550 - 1475 | Strong |
| Symmetric Stretch | Aromatic Nitro (R-NO₂) | 1360 - 1290 | Strong |
| Ring Stretch | Benzene/Oxazole (C=C/C=N) | 1615 - 1410 | Medium - Strong |
| Asymmetric Stretch | Oxazole (C-O-C) | ~1250 | Strong |
| Stretch | Aryl Fluoride (B91410) (Ar-F) | 1250 - 1100 | Strong |
| Symmetric Stretch | Oxazole (C-O-C) | ~1075 | Medium |
| Out-of-plane Bend | Aromatic C-H | 900 - 675 | Medium - Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The nominal molecular weight of this compound (C₇H₃FN₂O₃) is 182 g/mol . High-resolution mass spectrometry would provide a more precise exact mass.
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 182 is expected. The fragmentation of aromatic nitro compounds is well-documented and typically involves characteristic losses. youtube.com A primary fragmentation pathway for this molecule is the loss of the nitro group (NO₂, 46 Da) to yield a fragment at m/z 136. Another common fragmentation is the loss of a nitro radical (•NO, 30 Da), which would produce an ion at m/z 152. nih.govresearchgate.net Subsequent fragmentation could involve the loss of carbon monoxide (CO, 28 Da) from the oxazole ring, a common fragmentation pathway for such heterocyclic systems.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Identity | Neutral Loss |
| 182 | [C₇H₃FN₂O₃]⁺˙ (Molecular Ion) | - |
| 152 | [C₇H₃FN O₂]⁺˙ | •NO |
| 136 | [C₇H₃FO]⁺ | •NO₂ |
| 124 | [C₇H₃FN O]⁺˙ | CO |
| 108 | [C₆H₃F]⁺˙ | CO from 136 |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound is dictated by the electronic transitions within its conjugated π-system. up.ac.zabioglobax.com The benzoxazole moiety fused with a benzene ring creates an extended chromophore. The presence of an electron-withdrawing nitro group and an electron-donating fluorine atom further influences the electronic structure.
One would expect to observe intense absorption bands corresponding to π → π* transitions. For benzoxazole itself, vapor absorption bands are observed with an origin at 36,493 cm⁻¹ (~274 nm). cdnsciencepub.com For nitro-substituted aromatic compounds, these bands are often red-shifted (a bathochromic shift) into the 300-400 nm region. researchgate.net A weaker n → π* transition, associated with the non-bonding electrons of the oxygen and nitrogen atoms, may also be present, often appearing as a shoulder on the main absorption band. Studies on related nitrobenzoxazoles show absorption maxima (λmax) shifting depending on substituents and solvent polarity. researchgate.net
Table 3: Predicted UV-Vis Absorption Data for this compound
| Solvent | Predicted λmax (nm) | Associated Transition |
| Non-polar (e.g., Hexane) | ~300 - 320 | π → π |
| Polar (e.g., Ethanol) | ~310 - 340 | π → π |
Fluorescence Spectroscopy for Photophysical Properties
Fluorescence spectroscopy provides insights into the de-excitation pathways of a molecule after it absorbs light. This includes analyzing the emission spectrum, efficiency (quantum yield), and duration of the excited state (lifetime).
Excitation and Emission Spectra Analysis
The excitation spectrum of a pure compound is generally expected to be identical to its absorption spectrum. The fluorescence emission spectrum, however, is typically observed at longer wavelengths (lower energy) than the absorption spectrum, a phenomenon known as the Stokes shift. nih.gov
For many nitroaromatic compounds, fluorescence is often weak or entirely quenched. researchgate.netkarazin.ua The nitro group is a well-known fluorescence quencher, as it can promote efficient intersystem crossing from the singlet excited state (S₁) to a triplet state (T₁), or provide pathways for non-radiative decay. However, some nitro-substituted heterocycles do exhibit fluorescence, often influenced by the solvent environment. nih.govkarazin.ua If this compound is fluorescent, its emission maximum would likely be significantly red-shifted from its absorption maximum.
Quantum Yield and Fluorescence Lifetime Measurements
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state.
Given the presence of the nitro group, the fluorescence quantum yield of this compound is predicted to be low (Φf << 0.1). The fluorescence lifetime is consequently expected to be short, likely in the low nanosecond or even picosecond range, as non-radiative decay pathways compete effectively with radiative emission.
Table 4: Predicted Photophysical Properties for this compound
| Parameter | Predicted Value | Comments |
| Emission λmax (nm) | > 350 | Dependent on solvent polarity; expected to show a significant Stokes shift. |
| Fluorescence Quantum Yield (Φf) | < 0.05 | The nitro group is a strong quencher of fluorescence. |
| Fluorescence Lifetime (τ) | < 2 ns | Rapid non-radiative decay processes lead to a short lifetime. |
X-ray Crystallography for Solid-State Structural Determination
As of now, the single-crystal X-ray structure of this compound has not been reported in open crystallographic databases. However, should a suitable crystal be grown, X-ray diffraction would provide definitive information about its three-dimensional structure in the solid state. researchgate.netnih.gov
This analysis would precisely determine bond lengths, bond angles, and torsion angles within the molecule. It would confirm the planarity of the benzoxazole ring system and reveal the orientation of the nitro group relative to the aromatic plane. Furthermore, it would provide details about the crystal packing, including intermolecular interactions like π-π stacking or halogen bonding, which govern the solid-state architecture. The data would include the crystal system, space group, and unit cell dimensions. For illustrative purposes, the table below shows the type of data that would be obtained, using parameters from a related substituted benzoxazole derivative as an example. nih.govresearchgate.net
Table 5: Representative X-ray Crystallographic Data Parameters
| Parameter | Example Value (from a related benzoxazole) | Information Provided |
| Crystal System | Triclinic | The basic symmetry of the crystal lattice. |
| Space Group | P-1 | The specific symmetry elements of the unit cell. |
| a (Å) | 8.12 | Length of the 'a' axis of the unit cell. |
| b (Å) | 9.45 | Length of the 'b' axis of the unit cell. |
| c (Å) | 10.21 | Length of the 'c' axis of the unit cell. |
| α (°) | 70.1 | Angle between 'b' and 'c' axes. |
| β (°) | 80.5 | Angle between 'a' and 'c' axes. |
| γ (°) | 85.3 | Angle between 'a' and 'b' axes. |
| Volume (ų) | 725 | The volume of a single unit cell. |
| Z | 2 | Number of molecules per unit cell. |
Computational and Theoretical Investigations of 5 Fluoro 6 Nitrobenzo D Oxazole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 5-Fluoro-6-nitrobenzo[d]oxazole at the molecular level. These calculations provide a detailed picture of its electronic landscape.
Density Functional Theory (DFT) for Molecular Geometry and Energy Minimization
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. irjweb.comnih.gov This process of energy minimization also provides the ground-state energy of the molecule. For benzoxazole (B165842) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G++(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. irjweb.comksu.edu.sa These structural parameters are crucial as they influence the molecule's stability and reactivity; for instance, shorter bond lengths generally indicate stronger bonds. irjweb.com The optimization process ensures that the calculated structure corresponds to a minimum on the potential energy surface, which is confirmed by the absence of imaginary frequencies in vibrational analysis. mdpi.comacademie-sciences.fr
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character, while the LUMO is the orbital that is most likely to accept electrons, reflecting its electrophilic or acidic nature. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A smaller energy gap suggests that the molecule is more polarizable and reactive. irjweb.com For oxazole (B20620) derivatives, FMO analysis helps in understanding their interactions and potential reaction sites. researchgate.netjuniperpublishers.com The distribution of these orbitals across the molecule reveals the atoms that are most likely to be involved in chemical reactions. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. researchgate.net These simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com By simulating the movement of atoms and molecules, MD can reveal stable conformations and the energetic barriers between them. mdpi.com This information is crucial for understanding how the molecule might bind to a receptor or how it behaves in a solution. For similar heterocyclic compounds, MD simulations have been used to investigate binding modes and the stability of ligand-protein complexes. researchgate.net
In Silico Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra, fluorescence properties)
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental data for validation.
NMR Chemical Shifts: Density functional theory (DFT) is a well-established method for predicting NMR chemical shifts (¹H, ¹³C, and ¹⁹F). mdpi.comnih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. mdpi.com For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for NMR calculations. mdpi.com Comparing calculated and experimental NMR spectra can aid in the structural elucidation and assignment of signals. nih.gov For fluorinated aromatic compounds, specific scaling factors can be applied to improve the accuracy of ¹⁹F NMR chemical shift predictions. nih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the primary method for simulating UV-Vis absorption spectra. mdpi.comacademie-sciences.fr These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are often from the HOMO to the LUMO. acs.org The solvent environment can significantly impact the UV-Vis spectrum, and continuum models like the Polarizable Continuum Model (PCM) are often used to account for this. mdpi.comacademie-sciences.fr For benzobisoxazole derivatives, TD-DFT has been used to evaluate their optical and electronic properties. researchgate.net
Fluorescence Properties: Computational methods can also shed light on the fluorescence properties of molecules. While direct prediction of fluorescence can be complex, analysis of the electronic structure, particularly the nature of the lowest excited states, can provide insights into the likelihood and characteristics of fluorescence. For related heterocyclic systems, computational studies have investigated their potential as light-emitting materials. researchgate.netd-nb.info
Reaction Pathway Analysis and Transition State Modeling for Mechanistic Understanding
Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling reaction pathways and identifying transition states. For reactions involving benzoxazole derivatives, such as their synthesis, DFT calculations can be used to map out the potential energy surface of the reaction. mdpi.com This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. For example, in the synthesis of benzoxazoles via N-deprotonation–O-SNAr cyclization, the mechanism can be investigated by modeling the initial deprotonation, the subsequent cyclization to form a Meisenheimer complex, and the final steps of the reaction. mdpi.com
Structure-Property Relationship (SPR) Studies for Chemical Functionality (excluding pharmacological implications)
Influence on Synthetic Accessibility and Reactivity
A key aspect of chemical functionality is the molecule's reactivity, which also impacts its synthesis. The presence of the nitro group as a powerful electron-withdrawing substituent on the aromatic ring has a quantifiable effect on the synthesis of the benzoxazole system.
Detailed research into the formation of benzo[d]oxazoles via an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization highlights this relationship. mdpi.com In this process, an anilide precursor, such as an N-(2-Fluoro-5-nitrophenyl) derivative, is cyclized to form the benzoxazole ring. The efficiency of this reaction is directly dependent on the electronic nature of the activating group on the SNAr acceptor ring. The nitro group is the most potent activator among those studied. mdpi.com
This strong activating effect means that the cyclization of nitro-substituted precursors can be achieved under significantly milder conditions (lower temperature and shorter reaction time) compared to precursors with less potent electron-withdrawing groups. This demonstrates a clear, non-pharmacological structure-property relationship where the electronic character of a substituent directly governs the chemical reactivity and synthetic accessibility of the target compound. mdpi.com
| Activating Group (at C5) | Required Temperature (°C) | Required Time (h) |
|---|---|---|
| Nitro (-NO₂) | 90 | 1 |
| Cyano (-CN) | 115 | 1 |
| Methoxycarbonyl (-CO₂Me) | 120 | 2 |
| Trifluoromethyl (-CF₃) | 130 | 3 |
Electrochemical Properties
The electrochemical behavior of benzoxazole derivatives is also strongly influenced by their substituents. Studies on nitro-substituted benzoxazoles using techniques like cyclic voltammetry show that the nitro group introduces specific redox characteristics. researchgate.netesisresearch.org The reduction of the nitro group typically occurs in an irreversible process at a specific cathodic peak potential. esisresearch.org This property is a direct consequence of the molecular structure and provides a measurable chemical functionality that can be used for analytical purposes. The electrochemical data confirms that the nitro group is the primary site of reduction in these molecules under the studied conditions. researchgate.net
Predicted Electronic and Optical Characteristics
While specific computational studies for this compound are not widely published, theoretical investigations on closely related substituted benzoxazoles provide significant insights into its expected electronic and optical properties. researchgate.netresearchgate.net The combination of the fluorine and nitro groups creates a significant intramolecular charge-transfer character.
DFT (Density Functional Theory) is a powerful tool for probing these properties. For similar benzoxazole derivatives, DFT calculations have been used to determine key electronic parameters that govern reactivity and functionality. researchgate.net
Frontier Molecular Orbitals (HOMO-LUMO): The presence of strong electron-withdrawing groups like fluorine and nitro is predicted to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, reduces the HOMO-LUMO energy gap. A smaller energy gap (typically < 5 eV) suggests higher chemical reactivity and a greater capacity for intramolecular charge transfer. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the region around the nitro and fluoro groups would be strongly electrophilic (electron-poor), while the oxazole nitrogen would be a site of nucleophilicity (electron-rich).
Optical Properties: The electronic structure directly impacts how the molecule interacts with light. In related systems, the introduction of electron-withdrawing groups like fluorine has been shown to affect the luminescence and photostability of thin films. researchgate.net The push-pull nature of this compound suggests it may possess interesting non-linear optical (NLO) properties, as such characteristics are often observed in molecules with significant charge-transfer capabilities and high hyperpolarizability values. researchgate.net
Role of 5 Fluoro 6 Nitrobenzo D Oxazole As a Chemical Building Block and Probe
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
5-Fluoro-6-nitrobenzo[d]oxazole is a versatile heterocyclic compound that serves as a valuable starting material in organic synthesis. Its utility stems from the presence of two key functional groups on the benzene (B151609) ring: a fluorine atom and a nitro group. These groups provide specific points of reactivity that can be exploited to construct more complex molecular architectures. The benzoxazole (B165842) core itself is a "privileged scaffold," a structural motif frequently found in biologically active compounds and functional materials wikipedia.orgnih.govrsc.orgresearchgate.net.
Scaffold for Construction of Multi-Ring Systems
The structure of this compound is an ideal foundation for building multi-ring systems. The reactivity of the fluorine and nitro groups allows for the sequential addition of other cyclic structures. A prominent synthetic strategy involves the nucleophilic aromatic substitution (SNAr) of the fluoride (B91410) atom, followed by the chemical transformation of the nitro group to facilitate further cyclizations nih.govlibretexts.org.
For instance, a general synthetic route can be envisioned where the fluorine at the 5-position is displaced by a nucleophile, such as an aryl piperazine (B1678402). This reaction is feasible because the electron-withdrawing nitro group at the 6-position activates the aromatic ring towards nucleophilic attack libretexts.orgnih.gov. Following the successful coupling, the nitro group can be reduced to an amino group. This newly formed amine can then participate in a variety of ring-forming reactions, leading to the creation of fused heterocyclic systems. A study on the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles from a related nitrophenol precursor illustrates this principle effectively. In this multi-step process, a piperazine moiety is first introduced via nucleophilic substitution, and then a one-pot reductive cyclization of the nitro group is performed to form the final benzoxazole ring system nih.gov. This demonstrates how the inherent reactivity of the substituted benzoxazole scaffold is harnessed to assemble complex, multi-ring molecules with potential applications in drug discovery nih.gov.
Introduction of Reactive Handles for Further Chemical Assembly
The fluorine and nitro groups on the this compound ring are not just facilitators for initial reactions but also serve as "reactive handles" that can be modified to introduce new functionalities for subsequent chemical assembly.
The Fluoro Group: The fluorine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, especially when an electron-withdrawing group like nitro is present in the ortho or para position libretexts.orgyoutube.com. This allows for the straightforward introduction of a wide variety of nucleophiles containing different functional groups. For example, reacting this compound with amines, thiols, or alcohols can append new side chains to the benzoxazole core. These side chains can carry their own reactive functionalities (e.g., carboxylic acids, alkynes, azides), which can then be used for further elaboration of the molecule, such as in peptide coupling or "click chemistry" reactions nih.govnih.gov.
The Nitro Group: The nitro group is highly versatile. Its primary role is often as a precursor to an amino group via reduction mdpi.com. This transformation is crucial as it converts a strongly electron-withdrawing group into a strongly electron-donating and nucleophilic group. This new amino group can then be diazotized, acylated, or used as a nucleophile in further ring-forming reactions, dramatically expanding the synthetic possibilities. This nitro-to-amino conversion is a foundational step in the synthesis of many complex heterocyclic compounds nih.govmdpi.com.
Development of Chemical Probes and Enzyme Substrates
The electronic properties of the this compound scaffold make it an excellent candidate for the development of specialized chemical tools, such as fluorescent probes and enzyme substrates. The interplay between the electron-withdrawing nitro group and the potential for a fluorescent benzoxazole core is central to these applications.
Design of Fluorescent Probes with Modulated Photophysical Properties
Benzoxazole derivatives are known to exhibit fluorescence, and their photophysical properties can be finely tuned by the substituents on the aromatic ring ajchem-a.comnih.govresearchgate.net. The this compound framework is particularly interesting for designing "turn-on" fluorescent probes. In its native state, the molecule is expected to have very weak fluorescence or be non-fluorescent. This is because the potent electron-withdrawing nitro group acts as a fluorescence quencher through processes like intramolecular charge transfer (ICT) rsc.org.
This quenching effect can be reversed by a chemical reaction that alters the electronic nature of the nitro group. The most common strategy is the reduction of the nitro group to an amino group. This conversion transforms the substituent from a strong electron-withdrawing group to an electron-donating group, which typically restores or dramatically enhances the fluorescence of the benzoxazole core mdpi.comrsc.org. This change in fluorescence intensity provides a clear signal that a specific chemical event has occurred. This principle is widely used in the design of fluorescent probes for detecting specific analytes or enzymatic activities that can induce the reduction of a nitro group nih.govrsc.orgrsc.org.
| Property | 6-Nitrobenzoxazole Derivative (Probe) | 6-Aminobenzoxazole Derivative (Product) |
| Fluorescence | Low / Quenched | High / "Turned-on" |
| Substituent Effect | Electron-withdrawing | Electron-donating |
| Excitation Max (λex) | Shorter wavelength | Longer wavelength (typically) |
| Emission Max (λem) | Shorter wavelength | Longer wavelength (typically) |
Synthesis of Enzyme Substrates for Mechanistic Enzymology (e.g., Nitroreductase Activity Detection)
The nitro-to-amino conversion that modulates the fluorescence of the benzoxazole core is a reaction catalyzed by a class of enzymes known as nitroreductases nih.gov. These enzymes are particularly active in hypoxic (low oxygen) environments, which are a characteristic feature of solid tumors nih.govrsc.orgnih.gov. Consequently, this compound can be used as a starting point to synthesize fluorogenic substrates for detecting nitroreductase activity.
In this application, the non-fluorescent this compound derivative enters a biological system. In the presence of nitroreductase and a cofactor such as NADH, the enzyme catalyzes the reduction of the nitro group to an amine researchgate.net. This transformation generates the highly fluorescent 5-fluoro-6-aminobenzo[d]oxazole derivative, leading to a "turn-on" fluorescent signal that can be measured. The intensity of the fluorescence is directly proportional to the activity of the nitroreductase enzyme. This approach has been successfully demonstrated with other nitro-substituted benzoxazole and benzothiazole (B30560) scaffolds, which have been used to detect nitroreductase activity in various bacteria nih.gov. Such substrates are invaluable tools for cancer research, enabling the imaging of hypoxic tumor cells and the evaluation of cancer therapies that target these specific environments nih.govfrontiersin.org.
Applications in Materials Science Research
The unique electronic and photophysical properties of benzoxazole derivatives also make them attractive for applications in materials science, particularly in the field of organic electronics researchgate.netmdpi.comajchem-a.com. Compounds with a donor-π-acceptor (D-π-A) architecture are of significant interest for devices like organic light-emitting diodes (OLEDs) and organic solar cells mdpi.comyoutube.com.
This compound can serve as a key building block for creating such D-π-A materials. The benzoxazole ring system can act as part of the conjugated π-system, while the nitro group serves as a powerful electron acceptor. By synthetically attaching an electron-donating group to another part of the molecule (for example, by substituting the fluorine atom), a molecule with a strong intramolecular charge-transfer character can be created. This charge-transfer property is crucial for the performance of many organic electronic materials mdpi.com. The tunability of the benzoxazole scaffold allows for the systematic modification of its electronic properties to optimize performance in specific applications, such as enhancing charge transport or shifting emission wavelengths in OLEDs mdpi.com.
Exploration in Organic Luminescent Materials (e.g., OLEDs)
Benzoxazole derivatives are a well-established class of heterocyclic compounds that have been widely investigated for their applications in organic light-emitting diodes (OLEDs), often as blue-emitting materials. mdpi.comresearchgate.netnih.gov The rigid and planar structure of the benzoxazole core provides good thermal and morphological stability, which are crucial for the longevity and performance of OLED devices.
The photoluminescent properties of benzoxazole derivatives can be tuned by introducing various substituents onto the benzoxazole ring system. In the case of this compound, the electron-withdrawing nature of both the fluorine and nitro groups would significantly influence the electronic properties of the molecule. These substituents would lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation of the energy gap can be a strategy to achieve emission in the blue region of the visible spectrum.
Furthermore, the introduction of a nitro group, a strong electron-withdrawing group, can enhance the electron-accepting and electron-transporting properties of the molecule. Materials with good electron-transporting capabilities are essential for achieving charge balance within the emissive layer of an OLED, which is a key factor for high efficiency.
While specific data on the photoluminescence quantum yield, emission spectra, and device performance for this compound are not available, the general properties of nitro- and fluoro-substituted aromatic compounds suggest that it could be a valuable building block for the synthesis of more complex donor-acceptor type fluorescent molecules for OLED applications.
Table 1: Potential Electronic Properties of this compound for OLEDs
| Property | Influence of Substituents | Potential Application in OLEDs |
| Energy Levels (HOMO/LUMO) | The electron-withdrawing fluoro and nitro groups are expected to lower both HOMO and LUMO energy levels. | Potential for deep-blue emission and improved air stability of the material. |
| Electron Affinity | The strongly electron-withdrawing nitro group would increase the electron affinity of the molecule. | Could serve as an electron-transporting material or an electron-accepting moiety in an emissive dopant. |
| Thermal and Morphological Stability | The rigid benzoxazole core generally imparts high stability. | Important for the operational lifetime and reliability of OLED devices. |
Integration into Polymer Architectures via SuFEx Click Reactions
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful click chemistry reaction that has gained significant attention for its efficiency and orthogonality in creating robust chemical linkages. bohrium.comrsc.orgnih.gov This reaction typically involves the coupling of a sulfonyl fluoride (R-SO₂F) with a silyl (B83357) ether (R'-OSiMe₃) or other nucleophiles to form a stable sulfonate (R-SO₂-OR') or sulfonamide linkage. The reliability and high yield of SuFEx reactions make them ideal for the synthesis of polymers and the functionalization of materials.
The integration of this compound into polymer architectures using SuFEx chemistry would likely involve its preliminary functionalization to incorporate one of the reactive handles for the SuFEx reaction, such as a sulfonyl fluoride or a silyl ether group.
For instance, the nitro group on the benzoxazole ring could potentially be reduced to an amine, which could then be converted into a sulfonyl fluoride. Alternatively, a phenol (B47542) precursor to the benzoxazole could be modified with a sulfonyl fluoride group before the cyclization to form the benzoxazole ring. Once functionalized, this benzoxazole-containing monomer could be polymerized with a suitable comonomer via a SuFEx polycondensation reaction.
The incorporation of the this compound moiety into a polymer backbone could impart specific optical or electronic properties to the resulting material. For example, a polymer containing this unit might exhibit fluorescence or have specific charge-transport characteristics, making it suitable for applications in organic electronics or as a sensory material.
The SuFEx reaction's tolerance to a wide range of functional groups would be advantageous, as the fluoro and nitro groups on the benzoxazole ring would likely remain intact during the polymerization process. This would allow for the precise design of polymers with tailored properties based on the functionalities of the incorporated monomers.
Table 2: Hypothetical SuFEx-based Polymerization involving a this compound Derivative
| Monomer A | Monomer B | Resulting Polymer Linkage | Potential Polymer Properties |
| This compound derivative with a sulfonyl fluoride group | Aromatic or aliphatic di-silyl ether | Sulfonate ester | Thermally stable, potentially fluorescent polymer with tunable electronic properties. |
| This compound derivative with a silyl ether group | Aromatic or aliphatic di-sulfonyl fluoride | Sulfonate ester | Similar to the above, offering flexibility in monomer synthesis. |
Future Research Directions and Unexplored Avenues for 5 Fluoro 6 Nitrobenzo D Oxazole
Development of More Efficient and Sustainable Synthetic Methodologies
The current synthesis of nitro-substituted benzoxazoles often involves harsh conditions, such as the use of strong acids for nitration and high temperatures for cyclization reactions. researchgate.netmdpi.com Future research should prioritize the development of greener, more efficient synthetic routes to 5-Fluoro-6-nitrobenzo[d]oxazole.
One promising avenue is the exploration of catalytic methods. For instance, calcium-catalyzed elimination-cyclization reactions have been shown to be effective for the synthesis of 5-amino-oxazoles and could potentially be adapted for benzoxazole (B165842) synthesis, offering a more sustainable alternative to traditional methods. nih.gov Another approach involves the N-deprotonation–O-SNAr cyclization of anilide precursors, which can proceed at lower temperatures depending on the activating group. mdpi.comsemanticscholar.org For the nitro-activated system in this compound, this reaction could be optimized to occur at temperatures as low as 90 °C. mdpi.comsemanticscholar.org
Furthermore, flow chemistry presents an opportunity to improve safety and scalability. Continuous-flow nitration and cyclization could offer better control over reaction parameters, reduce waste, and minimize the handling of hazardous intermediates. Research into solvent-free reaction conditions, as demonstrated for other 5-nitrobenzo[d]oxazole derivatives, could also significantly enhance the sustainability of the synthesis. researchgate.netlookchem.com
Table 1: Potential Sustainable Synthetic Strategies
| Methodology | Potential Advantages | Key Research Focus |
|---|---|---|
| Catalytic Cyclization | Lower energy consumption, reduced use of stoichiometric reagents, higher atom economy. | Screening of earth-abundant metal catalysts (e.g., calcium, iron); optimization of ligand and reaction conditions. nih.govacs.org |
| Flow Chemistry | Enhanced safety, improved scalability and reproducibility, precise control of reaction parameters. | Development of integrated flow reactors for multi-step synthesis; optimization of residence time and temperature. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified purification processes. | Investigation of solid-state or melt-phase reactions; use of mechanochemistry. researchgate.net |
| Optimized N-deprotonation–O-SNAr | Milder reaction conditions (potentially 90 °C), high yields. | Fine-tuning of base and solvent systems for 5-fluoro-substituted precursors. mdpi.comsemanticscholar.org |
Advanced Spectroscopic Characterization Techniques for Dynamic Studies
While standard spectroscopic techniques like ¹H-NMR, ¹³C-NMR, and IR are used for routine characterization of benzoxazole derivatives mdpi.comnih.gov, a deeper understanding of the dynamic behavior of this compound requires more advanced methods. The interplay between the electron-withdrawing nitro group and the electronegative fluorine atom can lead to interesting electronic and conformational dynamics that are not captured by static measurements.
Future studies could employ variable-temperature NMR (VT-NMR) to investigate conformational changes or restricted bond rotation within the molecule. Two-dimensional NMR techniques, such as HSQC and HMBC, would be invaluable for unambiguous assignment of all proton and carbon signals, especially for more complex derivatives.
To probe the excited-state dynamics, time-resolved fluorescence and transient absorption spectroscopy could be utilized. These techniques can provide insights into the lifetimes of excited states and the pathways of energy dissipation, which is particularly relevant given that some benzoxazole derivatives are known to be fluorescent. mdpi.comnih.gov The effect of the fluoro and nitro groups on the photophysical properties could be systematically investigated using these methods.
Deeper Computational Insights into Reactivity and Structure-Property Relationships
Computational chemistry offers a powerful tool to complement experimental studies and provide a deeper understanding of the structure-property relationships of this compound. Density Functional Theory (DFT) calculations can be employed to model the molecule's electronic structure, molecular orbital energies (HOMO-LUMO gap), and electrostatic potential surface. rsc.org This would help in predicting its reactivity towards electrophiles and nucleophiles.
Molecular dynamics simulations could be used to study the conformational landscape and the dynamics of the molecule in different solvent environments. sci-hub.se Such studies can reveal how intermolecular interactions influence the preferred conformation and packing in the solid state.
Furthermore, computational analysis can guide the design of new derivatives with tailored properties. For example, by systematically varying the substituents on the benzoxazole ring in silico, it is possible to predict how these changes will affect the molecule's electronic properties, reactivity, and potential for use in materials science. rsc.org This predictive power can help prioritize synthetic targets and accelerate the discovery of new functional molecules.
Table 2: Proposed Computational Studies
| Computational Method | Research Goal | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity indices, and spectroscopic properties. | Understanding of the influence of F and NO₂ groups on the aromatic system; prediction of NMR and UV-Vis spectra. |
| Time-Dependent DFT (TD-DFT) | Investigate excited states and photophysical properties. | Prediction of absorption and emission wavelengths; insight into potential fluorescence. |
| Molecular Dynamics (MD) Simulations | Analyze conformational dynamics and intermolecular interactions. | Identification of stable conformers; prediction of solvation effects and aggregation behavior. sci-hub.se |
| Quantum Theory of Atoms in Molecules (QTAIM) | Characterize chemical bonds and non-covalent interactions. | Quantitative description of intramolecular and intermolecular interactions, such as hydrogen bonds or halogen bonds. |
Exploration of Novel Chemical Transformations and Derivatizations
The this compound scaffold is ripe for the exploration of novel chemical transformations to generate a library of new compounds with diverse properties. The existing functional groups provide multiple handles for derivatization.
The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions. This amino derivative would be a key intermediate for creating a wide range of new structures. The fluorine atom, while generally stable, can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions, allowing for the introduction of various nucleophiles at the 5-position.
Beyond simple functional group transformations, the oxazole (B20620) ring itself can participate in various reactions. For example, oxazoles can act as dienes in Diels-Alder reactions, providing a pathway to complex polycyclic systems. clockss.org Additionally, derivatization at the 2-position of the benzoxazole ring is a common strategy to modulate the properties of these compounds. acs.orgmdpi.com
Table 3: Potential Derivatization Strategies
| Reaction Site | Transformation | Potential Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitro Group | Reduction | SnCl₂/HCl, H₂/Pd-C | Amine |
| Fluoro Group | Nucleophilic Aromatic Substitution | Alkoxides, Thiolates | Ether, Thioether |
| Aromatic Ring | Electrophilic Aromatic Substitution | Br₂, H₂SO₄ | Bromo-derivative |
| 2-Position | Functionalization via lithiation | n-BuLi, then electrophile | Alkyl, Aryl, Silyl (B83357) groups |
Integration into Supramolecular Assemblies and Nanomaterials (non-biological focus)
The unique electronic and structural features of this compound make it an interesting building block for the construction of supramolecular assemblies and functional nanomaterials, with a focus on non-biological applications. The planar benzoxazole core can facilitate π-π stacking interactions, while the nitro and fluoro groups can participate in dipole-dipole interactions and potentially halogen bonding.
Future research could focus on designing and synthesizing larger molecules that incorporate the this compound unit. These molecules could be designed to self-assemble into well-ordered structures on surfaces, such as graphite (B72142) or graphene, forming functional monolayers. nih.gov The properties of these surfaces could then be tuned by the electronic nature of the benzoxazole derivative.
Furthermore, the incorporation of this compound into polymer backbones or as a pendant group could lead to new functional polymers with interesting optical or electronic properties. The high polarity and potential for specific intermolecular interactions could be exploited to create materials with applications in sensors, organic electronics, or as components in liquid crystals. The study of how these molecules organize in the solid state and in thin films will be crucial for developing their potential in materials science.
Q & A
Q. What are the reliable synthetic routes for preparing 5-Fluoro-6-nitrobenzo[d]oxazole, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via van Leusen's oxazole synthesis , starting from substituted aromatic aldehydes. For example:
- Procedure : React 5-fluoro-2-nitrobenzaldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) and potassium carbonate in methanol under reflux (70°C, 3 hours). Post-reaction, extract with methyl tert-butyl ether and purify via column chromatography .
- Optimization : Adjust stoichiometry (1:1 aldehyde:TosMIC), control reflux time to minimize byproducts, and monitor reaction progress using TLC. Yield improvements (up to 85%) are achieved by slow addition of aldehydes with electron-withdrawing groups (e.g., nitro) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use and NMR to confirm substitution patterns. The fluorine atom induces deshielding in adjacent protons (e.g., δ 8.2–8.5 ppm for aromatic H) .
- X-ray Diffraction (XRD) : Resolve crystal packing and halogen bonding interactions. For example, I⋯N halogen bonds in cocrystals with perfluorinated iodobenzenes show bond lengths of 2.93–3.00 Å and angles >170° .
Advanced Research Questions
Q. How do molecular electrostatic potentials (MEPs) guide the design of halogen-bonded cocrystals with this compound?
- Methodological Answer :
- Computational Analysis : Calculate MEPs at the oxazole nitrogen (N) and oxygen (O) sites. The N atom typically has a more negative MEP (−140 kJ mol⁻¹ e⁻¹), making it a stronger halogen bond acceptor than O (−120 kJ mol⁻¹ e⁻¹) .
- Experimental Validation : Cocrystallize with iodoperfluorobenzenes (e.g., 1,4-diiodotetrafluorobenzene). Structures with I⋯N bonds exhibit 15–18% bond shortening (vs. van der Waals radii) and cooperative interactions with peripheral nitro groups .
Q. What strategies resolve contradictions in halogen bond strength data between computational predictions and experimental results?
- Methodological Answer :
- Data Reconciliation : Compare MEP-derived bond energies with experimental bond lengths. For example, oxazoles with electron-withdrawing groups (e.g., NO₂) show weaker I⋯N bonds (21.8 kJ mol⁻¹) due to competing I⋯O interactions, while electron-donating groups (e.g., CH₃) strengthen bonds (23.9 kJ mol⁻¹) .
- Multi-technique Analysis : Use XRD for geometry validation and DFT calculations (e.g., B3LYP/6-311G**) to refine MEP models .
Q. How can eco-friendly methods improve the synthesis of this compound derivatives?
- Methodological Answer :
- Green Catalysis : Replace traditional solvents with ionic liquids or ethanol-water mixtures. Copper(II) triflate catalysts reduce reaction times by 30% under microwave irradiation (100°C, 10 minutes) .
- Waste Reduction : Employ one-pot syntheses to bypass intermediate purification steps. For example, sequential aldol-cyclization reactions achieve 75% yield with minimal solvent use .
Key Recommendations for Researchers
- Prioritize MEP-guided cocrystallization to exploit halogen bonding for material design (e.g., luminescent or porous frameworks) .
- Combine DFT calculations with experimental validation to address discrepancies in bond strength predictions .
- Explore green synthesis protocols to align with sustainable chemistry trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
